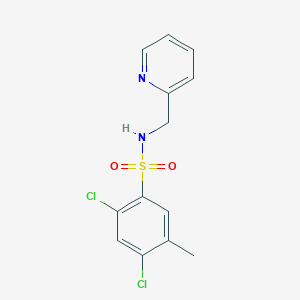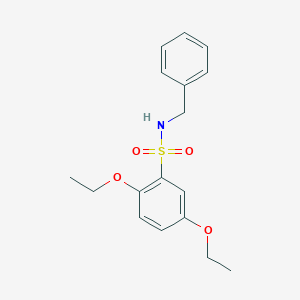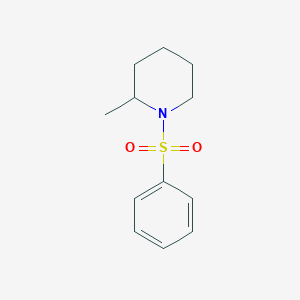
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as EPBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.
Mechanism of Action
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance of cancer cells, leading to their death. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant and neuroprotective effects. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and reproducibility. However, this compound can be challenging to synthesize, and its activity can be affected by factors such as pH and temperature. Additionally, this compound has limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the safety and efficacy of this compound in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized for reproducibility and scalability, and its mechanism of action has been extensively studied. This compound has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Future research on this compound is likely to focus on the development of derivatives with improved potency and selectivity, as well as the investigation of its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain this compound in high yield and purity. This synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Scientific Research Applications
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research has been the development of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-11-12-5-3-4-10-15-12/h3-10,16H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVSRMZLGLFRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B497404.png)

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)


![1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497412.png)
![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)


![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)

![4-Methyl-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B497422.png)
![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)
![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)